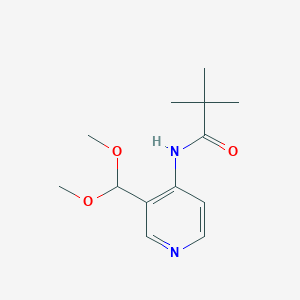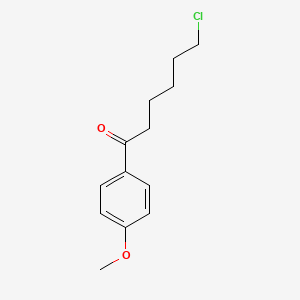
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is a useful research compound. Its molecular formula is C13H17ClO2 and its molecular weight is 240.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structures
- The compound has been studied for its crystal and molecular structures. Chelli et al. (2016) analyzed its crystal structure, revealing the positions of the methyl groups and 4-methoxyphenyl substituent, which are crucial for understanding its chemical behavior and interactions (Chelli et al., 2016).
Synthesis and Characterization
- Research by Fischer et al. (2014) and Geyer et al. (2015) has focused on the synthesis of compounds containing 4-methoxyphenyl groups. These studies contribute to the broader understanding of the synthetic pathways and potential applications of compounds like 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane (Fischer, Burschka, & Tacke, 2014); (Geyer et al., 2015).
Oxyfunctionalization of Ketones
- Ren et al. (1996) explored the use of 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, a related compound, in the oxyfunctionalization of enolizable ketones. This research is significant for understanding chemical transformations that might involve this compound (Ren, Liu, & Guo, 1996).
Pharmacokinetics in Rats
- While focusing on pharmacokinetics, Tse et al. (1984) investigated a compound structurally related to this compound, which can be insightful for understanding the absorption and distribution behavior of such compounds in biological systems (Tse, Chang, Finkelstein, Ballard, & Jaffe, 1984).
Aryl Cation Reactivity
- The reactivity of aryl cations, specifically those related to 4-methoxyphenyl, has been examined by Protti et al. (2004), which may provide insights into the reactivity and potential applications of this compound in chemical syntheses (Protti, Fagnoni, Mella, & Albini, 2004).
Chemical Synthesis Applications
- Other studies, such as those by Hossain et al. (2020) and Ismiyev et al. (2013), have focused on the synthesis of compounds that feature methoxyphenyl groups, demonstrating the versatility and utility of such structures in chemical synthesis (Hossain, Halim, Islam, Akhter, Ahmed, Romman, & Ahmed, 2020); (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013).
Mecanismo De Acción
Target of Action
The primary target of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, also known as Emvododstat , is dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine synthesis pathway .
Mode of Action
Emvododstat interacts with DHODH, inhibiting its function . This inhibition leads to a decrease in uridine nucleotides, which are essential for various cellular processes, including DNA and RNA synthesis .
Biochemical Pathways
By inhibiting DHODH, Emvododstat disrupts the de novo pyrimidine synthesis pathway . This disruption can lead to a decrease in cell proliferation, particularly in cells with a high demand for pyrimidine nucleotides, such as cancer cells .
Pharmacokinetics
Emvododstat has been found to be a potent inhibitor of the CYP2D6 enzyme . This interaction can lead to increased plasma concentrations of drugs metabolized by CYP2D6, as seen in a study with dextromethorphan . The pharmacokinetic properties of Emvododstat, including its absorption, distribution, metabolism, and excretion (ADME), are still under investigation.
Result of Action
The inhibition of DHODH by Emvododstat leads to a decrease in uridine nucleotides, disrupting cellular processes such as DNA and RNA synthesis . This can result in decreased cell proliferation, particularly in cells with a high demand for pyrimidine nucleotides, such as cancer cells .
Action Environment
The action, efficacy, and stability of Emvododstat can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics, as seen with its interaction with CYP2D6
Análisis Bioquímico
Biochemical Properties
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods. It may degrade under certain conditions, leading to the formation of potentially toxic byproducts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases significantly .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSARVEGIOLYKLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594350 |
Source


|
| Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278619-91-3 |
Source


|
| Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





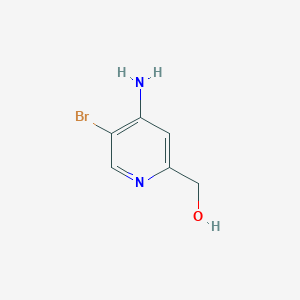
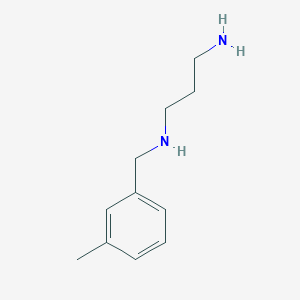
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)

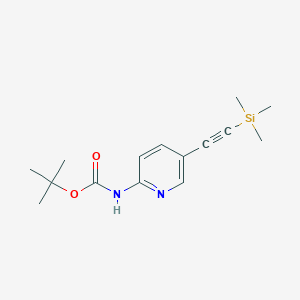

![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)
